1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
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Overview
Description
1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions starting from simpler indole derivatives. Common synthetic routes include:
Friedel-Crafts Alkylation: This involves the alkylation of indole with isopropyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction and Cyclization: The intermediate products are then subjected to reduction and cyclization reactions to form the desired azepinoindole structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications.
Scientific Research Applications
1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
1-Isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is compared with other similar indole derivatives, such as:
1H-Indole: A simpler indole structure with different biological activities.
1H-Indene: Another indole derivative with distinct chemical properties.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: A closely related compound with variations in the methyl group placement.
Properties
IUPAC Name |
10,10,12-trimethyl-3-propan-2-yl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-11(2)19-10-13-12(3)9-17(4,5)18-14-7-6-8-15(19)16(13)14/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNOZYIBFYENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)C(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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